molecular formula C14H16N4O2 B8160886 (3-Amino-5-(1H-pyrazol-4-yl)phenyl)(morpholino)methanone

(3-Amino-5-(1H-pyrazol-4-yl)phenyl)(morpholino)methanone

Cat. No.: B8160886
M. Wt: 272.30 g/mol
InChI Key: HIKHLNICTXSAAZ-UHFFFAOYSA-N
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Description

(3-Amino-5-(1H-pyrazol-4-yl)phenyl)(morpholino)methanone is a complex organic compound that features a pyrazole ring, an amino group, and a morpholino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-(1H-pyrazol-4-yl)phenyl)(morpholino)methanone typically involves the formation of the pyrazole ring followed by the introduction of the amino and morpholino groups. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. Subsequent reactions introduce the amino and morpholino groups under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-(1H-pyrazol-4-yl)phenyl)(morpholino)methanone undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group typically yields nitro derivatives, while reduction can yield primary or secondary amines .

Scientific Research Applications

(3-Amino-5-(1H-pyrazol-4-yl)phenyl)(morpholino)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-5-(1H-pyrazol-4-yl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-5-(1H-pyrazol-4-yl)phenyl)(morpholino)methanone is unique due to the presence of the morpholino group, which can enhance its solubility and bioavailability. This structural feature may also influence its interaction with biological targets, potentially leading to distinct pharmacological profiles compared to similar compounds .

Properties

IUPAC Name

[3-amino-5-(1H-pyrazol-4-yl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c15-13-6-10(12-8-16-17-9-12)5-11(7-13)14(19)18-1-3-20-4-2-18/h5-9H,1-4,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKHLNICTXSAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)C3=CNN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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